1,3-Dioxacyclotridecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxacyclotridecan-2-one is a cyclic carbonate ester with the chemical formula C4H6O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxacyclotridecan-2-one can be synthesized through various methods. One common approach involves the carboxylative cyclization of 1,3-diols with carbon dioxide (CO2) in the presence of a catalyst such as cerium oxide (CeO2) and a dehydrating agent like 2-cyanopyridine . Another method utilizes photo-aerobic selenium-π-acid multicatalysis, where homoallylic carbonic acid esters are converted to cyclic carbonates using ambient air as the oxidant and visible light as the energy source .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure CO2 and catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include aliphatic polycarbonates, polyurethanes, and various substituted carbonates .
Scientific Research Applications
1,3-Dioxacyclotridecan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxacyclotridecan-2-one involves its ability to undergo ring-opening polymerization, leading to the formation of polycarbonates and polyurethanes. The molecular targets include the carbonyl carbon, which is susceptible to nucleophilic attack, and the ester linkage, which can be cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dioxacyclotridecan-2-one include:
1,3-Dioxan-2-one: Another cyclic carbonate ester with similar reactivity and applications.
1,3-Dioxolan-2-one: A smaller cyclic carbonate with distinct properties.
1,3-Dithiane: A sulfur-containing analogue with different chemical behavior.
Uniqueness
This compound is unique due to its larger ring size, which imparts different physical and chemical properties compared to smaller cyclic carbonates. This uniqueness makes it particularly suitable for specific applications in polymer synthesis and material science .
Properties
CAS No. |
67990-00-5 |
---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1,3-dioxacyclotridecan-2-one |
InChI |
InChI=1S/C11H20O3/c12-11-13-9-7-5-3-1-2-4-6-8-10-14-11/h1-10H2 |
InChI Key |
BNKAOFCGRFIIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCOC(=O)OCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.